molecular formula C12H12N2O2 B11885803 5,6,7-Trimethyl-1,8-naphthyridine-3-carboxylic acid

5,6,7-Trimethyl-1,8-naphthyridine-3-carboxylic acid

Cat. No.: B11885803
M. Wt: 216.24 g/mol
InChI Key: QOQGGLLIBRVZLW-UHFFFAOYSA-N
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Description

5,6,7-Trimethyl-1,8-naphthyridine-3-carboxylic acid: is a heterocyclic compound belonging to the naphthyridine family This compound is characterized by its three methyl groups attached to the naphthyridine ring, which is a fused bicyclic structure containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound typically involve scalable versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction of the carboxylic acid group can yield alcohol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the naphthyridine ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted naphthyridine derivatives.

Mechanism of Action

The mechanism of action of 5,6,7-Trimethyl-1,8-naphthyridine-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. For instance, derivatives of 1,8-naphthyridines are known to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication . This inhibition disrupts the DNA replication process, leading to antibacterial effects.

Comparison with Similar Compounds

  • 1,5-Naphthyridine-3-carboxylic acid
  • 5,6,7-Trimethyl-1,8-naphthyridine-2-amine
  • 5,6,7,8-Tetrahydro-1,5-naphthyridine-3-carboxylic acid

Uniqueness: 5,6,7-Trimethyl-1,8-naphthyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of three methyl groups and a carboxylic acid group makes it a versatile intermediate in synthetic chemistry and a potential candidate for drug development.

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

5,6,7-trimethyl-1,8-naphthyridine-3-carboxylic acid

InChI

InChI=1S/C12H12N2O2/c1-6-7(2)10-4-9(12(15)16)5-13-11(10)14-8(6)3/h4-5H,1-3H3,(H,15,16)

InChI Key

QOQGGLLIBRVZLW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N=CC(=C2)C(=O)O)N=C1C)C

Origin of Product

United States

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